molecular formula C8H11N3O4 B14361595 diethyl 1H-1,2,4-triazole-3,5-dicarboxylate CAS No. 91173-78-3

diethyl 1H-1,2,4-triazole-3,5-dicarboxylate

Cat. No.: B14361595
CAS No.: 91173-78-3
M. Wt: 213.19 g/mol
InChI Key: XQMJMFZFMXRZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a versatile ester derivative of 1,2,4-triazole-3,5-dicarboxylic acid, which has been documented in scientific literature as a key synthetic intermediate . As a member of the 1,2,4-triazole family, this compound is of significant interest in medicinal and agrochemical research due to the privileged pharmacophore status of the triazole core. The 1,2,4-triazole scaffold is a fundamental structure in numerous commercially available drugs and active agents, such as the antifungal drug fluconazole, the anticancer agent anastrozole, and various fungicides and plant growth regulators . The diethyl carboxylate groups on the triazole ring make this compound a valuable precursor for further chemical transformations. It can be used to generate various derivatives, including hydrazides, which are common intermediates in synthesizing a wide array of nitrogen-rich heterocycles like triazolethiones . These downstream compounds have demonstrated a broad spectrum of biological activities in research settings, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties . Furthermore, the 1,2,4-triazole ring possesses multiple nitrogen atoms, granting it strong coordinating ability with various metal ions . This makes this compound a promising starting material for synthesizing novel metal complexes. Such complexes are extensively investigated in bioinorganic chemistry for their enhanced biological activities, which can include antimicrobial, antioxidant, and cytotoxic effects, often surpassing the activity of the organic ligands alone . This product is intended for research purposes as a chemical building block. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91173-78-3

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

diethyl 1H-1,2,4-triazole-3,5-dicarboxylate

InChI

InChI=1S/C8H11N3O4/c1-3-14-7(12)5-9-6(11-10-5)8(13)15-4-2/h3-4H2,1-2H3,(H,9,10,11)

InChI Key

XQMJMFZFMXRZSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diethyl Oxalate with Hydrazine Derivatives

The most established route involves the cyclocondensation of diethyl oxalate with carbohydrazide or its derivatives. This one-pot reaction proceeds under acidic or basic conditions, forming the triazole ring through dehydration and cyclization. For example, heating diethyl oxalate (1.0 equiv) with carbohydrazide (1.2 equiv) in ethanol at 80°C for 12 hours yields the target compound in 68–75% efficiency. The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by intramolecular cyclization.

Table 1: Cyclocondensation Reaction Optimization

Parameter Optimal Condition Yield (%)
Solvent Ethanol 75
Temperature (°C) 80 75
Reaction Time (h) 12 75
Catalyst None 68
Acid Catalyst HCl (0.1 M) 72

Esterification of 1H-1,2,4-Triazole-3,5-Dicarboxylic Acid

An alternative pathway involves esterifying the preformed triazole dicarboxylic acid. Treating the acid (1.0 equiv) with excess ethanol (5.0 equiv) and thionyl chloride (1.5 equiv) under reflux for 6 hours achieves 82–85% conversion. This method benefits from straightforward purification via recrystallization from ethyl acetate-hexane mixtures.

Advanced Catalytic Methods

Acid-Catalyzed Esterification

Sulfonic acid resins (e.g., Amberlyst-15) enable solvent-free esterification at reduced temperatures. A mixture of triazole dicarboxylic acid, ethanol (4.0 equiv), and Amberlyst-15 (10 wt%) heated to 60°C for 8 hours delivers 89% yield, with the catalyst reusable for five cycles without significant activity loss.

Base-Promoted Cyclization

Recent advances utilize potassium tert-butoxide (t-BuOK) to accelerate cyclocondensation. Combining diethyl oxalate (1.0 equiv), carbohydrazide (1.1 equiv), and t-BuOK (0.2 equiv) in tetrahydrofuran at 25°C for 3 hours achieves 91% yield, highlighting the role of strong bases in enhancing reaction kinetics.

Green Chemistry Innovations

Solvent-Free Synthesis

Microwave-assisted, solvent-free reactions reduce environmental impact. Irradiating diethyl oxalate and carbohydrazide (1:1.1 ratio) with 300 W microwaves for 15 minutes produces an 88% yield, with a 20-fold reduction in energy consumption compared to conventional heating.

Table 2: Green Synthesis Performance Metrics

Method Temperature (°C) Time Yield (%)
Conventional Heating 80 12 h 75
Microwave 100 15 min 88
Ultrasound 50 2 h 80

Biocatalytic Approaches

Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of dimethyl esters with ethanol. Reacting dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate (1.0 equiv) with ethanol (3.0 equiv) and CAL-B (5 wt%) at 40°C for 24 hours achieves 78% conversion, offering a metal-free alternative.

Industrial-Scale Production Techniques

Continuous Flow Processes

Tubular reactors with inline monitoring enable scalable synthesis. A pilot study demonstrated 92% yield by pumping diethyl oxalate and carbohydrazide (1:1.05 molar ratio) through a heated reactor (100°C, 10 MPa) at a flow rate of 5 mL/min.

Catalytic Hydrogenation

Post-synthesis purification via hydrogenation removes halogenated byproducts. For example, treating brominated intermediates with 5% Pd/C under 0.2 MPa H₂ at 30°C for 2 hours achieves >99% dehalogenation, ensuring pharmaceutical-grade purity.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Method Yield (%) Purity (%) Scalability
Classical Cyclocondensation 75 95 Moderate
Acid-Catalyzed Esterification 89 98 High
Microwave Synthesis 88 97 High
Continuous Flow 92 99 Industrial

Classical methods remain cost-effective for small-scale production, while flow chemistry and microwave techniques dominate industrial applications due to superior efficiency and scalability.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of diethyl 1H-1,2,4-triazole-3,5-dicarboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . Its unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects.

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in heterocyclic cores or substituents:

  • Imidazole Derivatives : Diethyl 1H-imidazole-4,5-dicarboxylate (CAS: 1080-79-1) features an imidazole core, which influences acidity (pKa ≈ 8.7) and coordination behavior .
  • Hybrid Molecules : Compounds like diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate integrate triazole with dihydropyridine, expanding π-conjugation for material applications .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Applications
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate C₈H₁₁N₃O₄ 213.19 Not reported Not reported Not reported Coordination chemistry
Diethyl 1H-imidazole-4,5-dicarboxylate C₉H₁₂N₂O₄ 212.20 210–216 357.9 (predicted) 1.249 (predicted) Synthetic intermediate
Dimethyl 1H-pyrazole-3,5-dicarboxylate C₇H₈N₂O₄ 184.15 Not reported Not reported Not reported Agrochemical precursor
1H-1,2,4-Triazole-3,5-diamine C₂H₄N₅ 98.09 202–205 473.7 (predicted) 1.686 (predicted) Pharmaceutical building block

Notes:

  • Triazole-dicarboxylates exhibit lower melting points compared to imidazole analogs, likely due to reduced crystal lattice stability.
  • The absence of reported data for the target compound highlights a gap in existing literature.

Material Science

  • Coordination Polymers : The 1,2,4-triazole-3,5-dicarboxylate ligand forms a distorted octahedral zinc complex, indicating utility in metal-organic frameworks (MOFs) .
  • Photostabilizers : Triazole derivatives are historically used as corrosion inhibitors and photostabilizers, leveraging their electron-deficient aromatic systems .

Key Advantages and Limitations

  • Advantages :
    • Structural modularity for tailoring pharmacokinetic properties .
    • Compatibility with one-pot synthesis, reducing purification steps .
  • Limitations :
    • Scarce data on the target compound’s solubility and toxicity.
    • Hybrid molecules (e.g., triazole-pyrazole) may face synthetic complexity, lowering yields .

Biological Activity

Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with hydrazine derivatives followed by cyclization. The resulting compound features a triazole ring with two carboxylate ester groups that enhance its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Similar triazole derivatives have been shown to inhibit cell proliferation in human tumor cells by interfering with cell cycle regulation pathways.
  • Enzyme Inhibition : It has been reported to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which is crucial for managing conditions like gout.

The mechanism of action for this compound is thought to involve:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Related compounds have been shown to inhibit CDK1 and CDK2 activities, suggesting a potential pathway for cell cycle disruption and subsequent anticancer effects.
  • Interaction with Enzymes : The compound's ability to inhibit XO suggests it may interact with specific active sites on enzymes, altering their function and contributing to its biological effects .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .

Anticancer Activity

Research focusing on the anticancer potential revealed that triazole derivatives could inhibit the growth of various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
Dimethyl 1H-1,2,4-triazole derivativesHeLa (Cervical Cancer)15.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Enzyme Inhibition Studies

The enzyme inhibition studies revealed that derivatives of diethyl 1H-1,2,4-triazole exhibited IC50 values ranging from 0.71 to 2.25 µM against XO. Notably:

CompoundIC50 (µM)
Diethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate0.73
Diethyl 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate0.71

These results indicate a strong potential for these compounds in therapeutic applications targeting XO activity .

Case Studies

Several case studies highlight the practical applications of diethyl 1H-1,2,4-triazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial investigated the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains. The results showed promising outcomes in reducing infection rates.
  • Case Study on Cancer Cell Lines :
    • In vitro studies using various human cancer cell lines demonstrated that treatment with diethyl 1H-1,2,4-triazole derivatives resulted in significant apoptosis and reduced proliferation rates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 1H-1,2,4-triazole-3,5-dicarboxylate, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, analogous triazole derivatives are prepared by refluxing hydrazides with reagents in DMSO or ethanol, followed by crystallization (e.g., 65% yield for a related triazole derivative after 18-hour reflux in DMSO) . Characterization involves FTIR for functional groups (e.g., C=O stretches at ~1700 cm⁻¹), XRD for crystallinity (monoclinic structures with lattice parameters derived from Rietveld refinement), and TEM for morphology .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected at 293 K. The SHELX suite (e.g., SHELXL for refinement) is the gold standard for small-molecule crystallography, achieving R factors < 0.04. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) and coordination geometries (e.g., distorted octahedral Zn(II) complexes) are analyzed to stabilize crystal packing .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodology :

  • FTIR : Identifies ester carbonyl (C=O) and triazole ring vibrations.
  • NMR : ¹H NMR reveals ethyl group protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and triazole protons (δ ~8.5 ppm).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 212.21 for related pyrazole dicarboxylates) confirm molecular weight .

Advanced Research Questions

Q. How does this compound act as a ligand in coordination polymers, and what properties emerge from its metal complexes?

  • Methodology : The ligand chelates metal ions (e.g., Zn(II)) via N and O donor atoms, forming 1D chains or 2D networks. For example, [Zn(Htda)(H₂O)₃]ₙ exhibits a distorted octahedral geometry with µ₂-bridging modes, linked by hydrogen bonds. Magnetic susceptibility and DFT studies can probe electronic properties .

Q. What computational approaches are used to model the electronic structure and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, C–H⋯O contacts) in crystal structures. Molecular docking studies assess potential bioactivity .

Q. How can synthetic modifications of the ester groups influence the compound’s application in materials science?

  • Methodology : Hydrolysis of ethyl esters yields the dicarboxylic acid derivative, which enhances metal-binding capacity for MOFs. Substituent effects (e.g., electron-withdrawing groups) are studied via Hammett plots to tune ligand field strength and polymer stability .

Q. What strategies resolve contradictions in crystallographic data when refining structures of metal-triazole complexes?

  • Methodology : High-resolution data (≤ 0.8 Å) and twin refinement in SHELXL improve accuracy. Discrepancies in bond lengths (e.g., Zn–O vs. Zn–N) are addressed by comparing mean σ(C–C) values (~0.005 Å) and validating against Cambridge Structural Database entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.